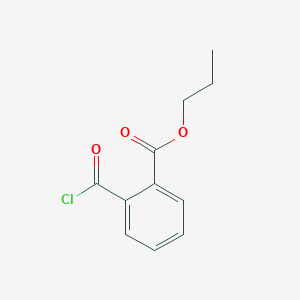

Propyl 2-(chlorocarbonyl)benzoate

Description

Propyl 2-(chlorocarbonyl)benzoate (CAS: Not explicitly listed in evidence; structural formula: C₆H₄(COCl)COOCH₂CH₂CH₃) is a benzoate ester derivative featuring a reactive chlorocarbonyl (Cl–CO–) group at the ortho-position of the benzene ring and a propyl ester chain.

Properties

CAS No. |

62377-17-7 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

propyl 2-carbonochloridoylbenzoate |

InChI |

InChI=1S/C11H11ClO3/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3 |

InChI Key |

SBBXOVAOKWQAGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorocarbonylation of Propyl Benzoate Derivatives

The chlorocarbonylation of ester precursors represents a direct route to Propyl 2-(chlorocarbonyl)benzoate. A patented method for synthesizing chlorocarbonyl-substituted phenylisocyanates offers a adaptable framework. By substituting the starting material with propyl 2-formylaminobenzoate, the reaction proceeds via sequential chlorination and thermal decomposition:

- Chlorination Step :

Propyl 2-formylaminobenzoate is dissolved in excess thionyl chloride (SOCl₂) at 0–30°C. Gaseous chlorine (Cl₂) is introduced to replace the formylamino group with a chlorocarbonyl moiety. The exothermic reaction requires precise temperature control to prevent side reactions such as ester hydrolysis. - Thermal Decomposition :

The intermediate is heated to 100–200°C under vacuum to distill off alkyl chloride byproducts (e.g., propyl chloride) and excess SOCl₂. Solvents like chlorobenzene or dichlorobenzene enhance reaction homogeneity and facilitate byproduct removal.

This method achieves yields exceeding 70% under optimized conditions, though purity depends on rigorous distillation. The use of SOCl₂ necessitates corrosion-resistant equipment, complicating large-scale implementation.

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification reactions, as demonstrated in the synthesis of propyl p-hydroxybenzoate. Adapting this approach for this compound involves:

- Reagent Mixing :

2-(Chlorocarbonyl)benzoic acid and propanol are combined with NKC-9 macroporous resin, a solid acid catalyst, in a 1:3–4 molar ratio. - Microwave Activation :

The mixture is irradiated at 150–200 W for 2–3 hours, with a Dean-Stark trap removing water to shift equilibrium toward ester formation. Microwave heating reduces reaction time from 24 hours (conventional heating) to 2–3 hours. - Post-Reaction Processing :

Excess propanol is recovered via steam distillation, and the crude product is crystallized from ethyl acetate. Washing with 10% sodium carbonate neutralizes residual acid, yielding 85–90% pure product.

This method minimizes solvent use and energy consumption, aligning with green chemistry principles. However, the high cost of microwave reactors limits its industrial adoption.

Stepwise Synthesis via Acyl Chloride Intermediate

A two-step approach isolates the chlorocarbonyl group before esterification:

- Acyl Chloride Formation :

2-(Chlorocarbonyl)benzoic acid is treated with thionyl chloride or oxalyl chloride to generate 2-(chlorocarbonyl)benzoyl chloride. The reaction proceeds at 40–60°C, with HCl and SO₂ byproducts evacuated under reduced pressure. - Esterification :

The acyl chloride is reacted with propanol in anhydrous dichloromethane, using pyridine as a HCl scavenger. The reaction completes within 1–2 hours at room temperature, yielding this compound in 65–75% yield.

While this method avoids side reactions associated with direct chlorocarbonylation, it requires handling moisture-sensitive intermediates, increasing procedural complexity.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Byproduct Management

Chlorination reactions generate alkyl chlorides (e.g., propyl chloride) and SO₂, necessitating scrubbers or condensation systems. In the microwave method, water removal via Dean-Stark traps prevents ester hydrolysis, improving yields by 15–20%.

Catalyst Recyclability

NKC-9 resin retains 90% activity after five cycles in microwave-assisted reactions, reducing catalyst costs. In contrast, homogeneous acid catalysts (e.g., H₂SO₄) require neutralization and disposal, increasing waste.

Solvent Selection

High-boiling solvents like chlorobenzene stabilize reactive intermediates during chlorocarbonylation. Conversely, solvent-free microwave reactions simplify purification but risk thermal degradation at elevated temperatures.

Industrial Applications and Scalability

This compound’s primary application lies in synthesizing pesticides and herbicides, where its chlorocarbonyl group undergoes nucleophilic substitution with amines or thiols. Batch reactors dominate industrial production, though continuous-flow systems are explored for chlorocarbonylation to enhance safety and throughput.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Propyl 2-(chlorocarbonyl)benzoate can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and propanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

Substitution: Depending on the nucleophile, products can vary.

Hydrolysis: Benzoic acid and propanol.

Reduction: Propyl benzoate.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of various derivatives.

- Employed in the study of esterification and transesterification reactions.

Biology and Medicine:

- Investigated for its potential antimicrobial properties.

- Studied for its role in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry:

- Utilized in the production of fragrances and flavoring agents.

- Applied in the manufacture of polymers and resins.

Mechanism of Action

Mechanism: Propyl 2-(chlorocarbonyl)benzoate exerts its effects primarily through its ester and chlorocarbonyl functional groups. The ester bond can be hydrolyzed by esterases in biological systems, releasing benzoic acid and propanol. The chlorocarbonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

Esterases: Enzymes that hydrolyze ester bonds.

Nucleophiles: Molecules that attack the chlorocarbonyl group in substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Alkyl Benzoates

Propyl 2-(chlorocarbonyl)benzoate belongs to the alkyl benzoate family but differs significantly from simpler derivatives like methyl benzoate or ethyl benzoate , which lack the chlorocarbonyl group. Key distinctions include:

| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Propylparaben (Propyl 4-hydroxybenzoate) |

|---|---|---|---|---|

| Reactivity | High (Cl–CO– group) | Low | Low | Moderate (phenolic –OH group) |

| Solubility | Likely polar organic solvents | Lipophilic | Lipophilic | Low water solubility |

| Toxicity | Potentially corrosive | Low (LD₅₀ >2000 mg/kg) | Low (LD₅₀ >2000 mg/kg) | Moderate (skin irritation reported) |

| Applications | Synthetic intermediate | Flavoring agent | Plasticizer | Preservative (cosmetics, pharmaceuticals) |

- Reactivity: The chlorocarbonyl group renders this compound highly reactive toward nucleophiles (e.g., amines, alcohols), unlike non-halogenated alkyl benzoates .

- Stability : this compound is likely hydrolytically unstable compared to methyl or ethyl benzoates due to the electrophilic Cl–CO– group, which can react with moisture .

Functional Analogues: Substituted Benzoate Esters

- Ethyl 4-(dimethylamino)benzoate: Used as a co-initiator in resin cements, this compound exhibits high reactivity in polymerization due to its electron-donating dimethylamino group. In contrast, this compound’s electron-withdrawing Cl–CO– group would reduce its ability to participate in photoinitiation but enhance its electrophilicity for acylation reactions .

- 2-(Dimethylamino)ethyl methacrylate: While this compound enhances resin flexibility, this compound’s rigid aromatic backbone and reactive Cl–CO– group make it more suitable for covalent modification of polymers or small molecules .

Physicochemical and Toxicological Profiles

- Toxicity : Alkyl benzoates like methyl and ethyl derivatives exhibit low acute toxicity (oral LD₅₀ >2000 mg/kg in rodents), whereas chlorocarbonyl-containing compounds may pose higher risks due to corrosive or irritant properties. Propylparaben, though widely used, has raised concerns regarding endocrine disruption at high doses .

- Synthesis: this compound is likely synthesized via esterification of 2-chlorocarbonylbenzoic acid with propanol, analogous to methods for other alkyl benzoates. This contrasts with parabens, which are typically derived from para-hydroxybenzoic acid .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Propyl 2-(chlorocarbonyl)benzoate, and how can conflicting data be resolved?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm ester and chlorocarbonyl functional groups. IR spectroscopy can validate the carbonyl (C=O) stretch (~1740 cm) and C-Cl bond (~600 cm). Discrepancies between expected and observed peaks may arise from impurities or solvent effects; recrystallization or column chromatography is advised for purification .

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). For example, in analogous esters like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, SXRD confirmed bond lengths (C=O: 1.21 Å, C-Cl: 1.74 Å) and torsion angles . Data contradictions (e.g., thermal motion vs. static disorder) require iterative refinement and validation via residual density maps .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation of volatile byproducts. Store at 0–6°C to prevent decomposition, as recommended for structurally similar chlorinated compounds .

- Personal Protection : Wear nitrile gloves and goggles; chlorocarbonyl groups can hydrolyze to release HCl, posing skin/eye risks. Emergency showers and eyewash stations must be accessible .

- Contamination Mitigation : Decontaminate spills with alkaline solutions (e.g., 5% NaHCO) to neutralize acidic residues. Avoid storing with bases or nucleophiles .

Advanced Research Questions

Q. How can computational modeling complement experimental data in analyzing the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chlorocarbonyl carbon). Compare computed -NMR shifts with experimental data to validate models.

- Reactivity Studies : Simulate nucleophilic attack (e.g., by amines or alcohols) to predict reaction pathways. For example, steric hindrance from the benzoate moiety may slow hydrolysis kinetics, as observed in linalyl benzoate derivatives .

Q. What strategies resolve crystallographic disorder in this compound during SHELXL refinement?

- Methodological Answer :

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., propyl chain conformers). Use restraints (e.g., SIMU, DELU) to stabilize thermal motion parameters. In SHELXL, the "PART" command isolates disordered regions .

- Validation Tools : Analyze R, wR, and goodness-of-fit (GOF) metrics. For example, a GOF > 1.2 may indicate unresolved disorder; re-examine diffraction data for missed twin laws or pseudo-symmetry .

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via HPLC or -NMR in buffered solutions (pH 1–13). The electron-withdrawing chloro group increases electrophilicity, accelerating hydrolysis at pH > 6. Steric protection from the ortho-substituted benzoate may delay degradation, akin to 2-methylpropyl benzoates .

- Activation Energy : Use Arrhenius plots to derive activation parameters. Compare with DFT-computed transition states for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.